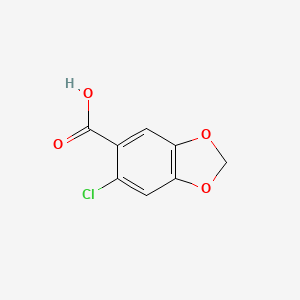![molecular formula C7H6LiNO3S B3381671 . 6,7-Dihydro-4H-pyrano[4,3-D]thiazole-2-carboxylic acid, lithium CAS No. 259810-15-6](/img/structure/B3381671.png)
. 6,7-Dihydro-4H-pyrano[4,3-D]thiazole-2-carboxylic acid, lithium
Descripción general
Descripción
6,7-Dihydro-4H-pyrano[4,3-D]thiazole-2-carboxylic acid, lithium is a heterocyclic compound that features a fused pyrano-thiazole ring system. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The lithium salt form enhances its solubility and stability, making it suitable for various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-4H-pyrano[4,3-D]thiazole-2-carboxylic acid typically involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione. This intermediate is then reacted with thiosemicarbazide to afford 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide . Further reactions with appropriate reagents yield the desired pyrano-thiazole compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to ensure high yield and purity.
Propiedades
IUPAC Name |
lithium;6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S.Li/c9-7(10)6-8-4-1-2-11-3-5(4)12-6;/h1-3H2,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKRNTGZVAXUDE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCC2=C1N=C(S2)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6LiNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B3381605.png)

![Bicyclo[3.3.1]nonan-2-one](/img/structure/B3381625.png)

![1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B3381630.png)

![3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide](/img/structure/B3381645.png)

![methyl 2-[3-(chlorosulfonyl)phenyl]acetate](/img/structure/B3381660.png)


![2-[4-(Methylsulfamoyl)phenyl]acetic acid](/img/structure/B3381679.png)
